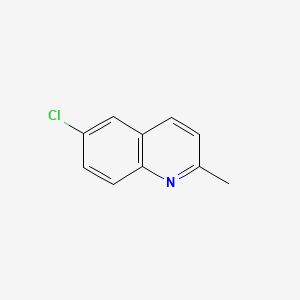

6-Chloro-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCIBGIEIBQGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238818 | |

| Record name | 6-Chloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-46-6 | |

| Record name | 6-Chloroquinaldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-methylquinoline

Abstract: This document provides a comprehensive technical overview of the core physical properties of 6-Chloro-2-methylquinoline (CAS No. 92-46-6). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide synthesizes data from established chemical suppliers and databases, presenting it alongside the experimental methodologies used for their determination. The causality behind experimental choices and the importance of these properties in a research context are also discussed to provide field-proven insights.

Introduction

This compound, also known as 6-chloroquinaldine, is a heterocyclic aromatic organic compound. Its quinoline scaffold is a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 2-position imparts distinct physicochemical characteristics that are critical for its application in synthetic chemistry and drug design. Understanding these fundamental physical properties is a prerequisite for its effective use, from predicting its behavior in reaction media to its potential interactions in biological systems.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological environments. For this compound, these properties are crucial for designing synthetic routes, developing purification methods, and formulating it for various applications.

Summary of Physical Data

A compilation of the key physical and chemical properties for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2][3] |

| Appearance | White to light yellow powder or crystal | [4][5] |

| Melting Point | 94-98 °C | [4] |

| Boiling Point (Predicted) | 278.2 ± 20.0 °C | [4][5] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [4][5] |

| Water Solubility | log₁₀WS = -4.20 (mol/L) | [6] |

| Octanol/Water Partition Coeff. | logPₒ/w = 3.197 | [6] |

| pKa (Predicted) | 5.02 ± 0.43 | [5] |

Detailed Property Analysis

-

Melting Point: The melting point of a crystalline solid is a robust indicator of purity.[7] For this compound, the literature value is a range of 94-98 °C.[4] A sharp melting range within this window typically signifies a high-purity sample. The presence of impurities will generally cause a depression and broadening of the melting point range.[7][8]

-

Solubility: The compound is noted to be soluble in methanol.[4][5] Its low predicted water solubility (log₁₀WS = -4.20) and positive logP value (3.197) indicate a lipophilic or hydrophobic nature.[6] This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. It also dictates the choice of solvents for chemical reactions and purification techniques like recrystallization or chromatography.

-

Appearance & Stability: It exists as a white to light yellow crystalline solid.[4][5] The compound is noted to be light-sensitive, which necessitates storage in dark containers to prevent photochemical degradation.[5]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and identification of this compound.

-

Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M+) would be expected at m/z 177, corresponding to the molecular weight.[3] Another peak at m/z 179 would be observed due to the natural isotopic abundance of Chlorine-37. The presence of fragments at m/z 142 and 115 has also been reported.[9]

-

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[2] Key absorptions would include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching within the quinoline ring system, and the C-Cl stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. One would expect to see a singlet for the methyl group protons (CH₃) and a series of signals in the aromatic region corresponding to the protons on the quinoline ring.

-

Experimental Methodologies

The accurate determination of physical properties relies on standardized experimental protocols. These methods are designed to be self-validating through reproducibility and comparison with known standards.

Melting Point Determination

The melting point is determined by heating a small, powdered sample and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is tapped into the powder.[7]

-

Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[11] Proper packing is crucial to ensure uniform heat transfer.[12]

-

Measurement (Initial): A rapid determination is often performed first to find an approximate melting range by heating at a rate of 10-20 °C per minute.[12]

-

Measurement (Accurate): The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point.[11] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[12]

-

Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[11]

Caption: Workflow for Melting Point Determination.

Solubility Determination

Qualitative solubility tests are performed to understand a compound's polarity and the presence of acidic or basic functional groups.[13]

Protocol: Qualitative Solubility Testing

-

Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the solid dissolves.[14] Given its predicted low water solubility, this compound is expected to be insoluble.

-

Acid/Base Solubility: Since the quinoline nitrogen is basic, the compound is expected to be soluble in an acidic solution due to the formation of a water-soluble salt.

-

Organic Solvent Solubility: To test solubility in an organic solvent like methanol, add ~25 mg of the compound to a test tube. Add the solvent dropwise while shaking until the solid dissolves completely.[16]

Caption: Acid-Base Solubility Classification Workflow.

Conclusion

The physical properties of this compound, including its melting point, solubility profile, and spectroscopic signatures, are foundational to its application in scientific research. The data presented, derived from authoritative sources, provides a reliable baseline for laboratory work. Furthermore, the detailed experimental protocols offer a framework for the in-house validation of these properties, ensuring both the purity of the material and the integrity of the subsequent research in which it is employed.

References

-

This compound CAS#: 92-46-6 - ChemicalBook. [5]

-

This compound 97 92-46-6 - Sigma-Aldrich.

-

How to determine the solubility of a substance in an organic solvent? | ResearchGate. [16]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [14]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [15]

-

Chemical Properties of this compound (CAS 92-46-6) - Cheméo. [6]

-

Melting point determination - University of Calgary.

-

This compound | CAS 92-46-6 | SCBT. [1]

-

experiment (1) determination of melting points. [8]

-

Using Melting Point to Determine Purity of Crystalline Solids. [7]

-

This compound - NIST WebBook. [2]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [11]

-

6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem. [3]

-

Spectral analysis of quinaldines - The Royal Society of Chemistry. [9]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [10]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [13]

-

Melting Point | MIT Digital Lab Techniques Manual - YouTube. [12]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 92-46-6 [amp.chemicalbook.com]

- 5. This compound CAS#: 92-46-6 [m.chemicalbook.com]

- 6. This compound (CAS 92-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. rsc.org [rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 92-46-6 [chemicalbook.com]

6-Chloro-2-methylquinoline structural formula and CAS number.

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 6-chloroquinaldine, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. Its quinoline core, functionalized with a chloro group at the 6-position and a methyl group at the 2-position, provides a unique and versatile scaffold for the synthesis of a diverse array of bioactive molecules and functional materials.[1] The presence of the chlorine atom, an electron-withdrawing group, and the reactive methyl group significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This often enhances binding affinity to biological targets through halogen bonding and improves the overall pharmacokinetic profile of its derivatives.[2][3]

This guide provides a comprehensive technical overview of this compound, covering its core chemical identity, detailed synthesis protocols with mechanistic insights, key applications in drug discovery, and essential safety and handling information.

Core Compound Identification and Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its fundamental properties. This compound is identified by its unique structural formula and CAS number, which are universally recognized in chemical databases and regulatory frameworks.

-

Chemical Name: this compound

-

Synonym: 6-Chloroquinaldine

-

CAS Number: 92-46-6[4]

-

Molecular Formula: C₁₀H₈ClN[4]

The structural arrangement of this compound is depicted below.

Caption: Structural Formula of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 177.63 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 94-98 °C | [5] |

| Boiling Point | 278.2 ± 20.0 °C (Predicted) | |

| Solubility | Soluble in methanol and other organic solvents | |

| SMILES | Cc1ccc2cc(Cl)ccc2n1 | |

| InChIKey | OCCIBGIEIBQGAJ-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions available. For 2-methyl substituted quinolines like 6-chloroquinaldine, the Doebner-von Miller reaction is a highly effective and historically significant method.[7] This reaction involves the condensation of an aniline (in this case, 4-chloroaniline) with an α,β-unsaturated carbonyl compound.[7]

Recommended Synthetic Protocol: Doebner-von Miller Reaction

This protocol describes the synthesis using 4-chloroaniline and crotonaldehyde, which is formed in situ from acetaldehyde via an aldol condensation.

Caption: Doebner-von Miller synthesis workflow.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline and concentrated hydrochloric acid in a suitable solvent like ethanol.

-

Reagent Addition: While stirring, slowly add acetaldehyde to the mixture. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady temperature. Subsequently, add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.

-

Causality Insight: Hydrochloric acid serves as a catalyst for both the in situ aldol condensation of acetaldehyde to crotonaldehyde and the subsequent cyclization step. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring system.

-

-

Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. This neutralizes the acid and precipitates the crude product.

-

Self-Validation: The pH of the solution should be checked to ensure it is basic (pH > 10) to free the amine product from its salt form.

-

-

Extraction: The aqueous mixture is then extracted several times with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Applications in Drug Discovery and Development

The rigid, planar structure of the quinoline scaffold makes it a "privileged structure" in medicinal chemistry. It serves as an excellent framework for positioning functional groups in three-dimensional space to interact with biological targets like enzymes and receptors.[2] this compound is a key starting material for a variety of therapeutic agents.[1]

Scaffold for Kinase Inhibitors in Oncology

One of the most significant applications of this scaffold is in the development of kinase inhibitors for cancer therapy.[3] Many quinoline-based compounds can mimic the adenine moiety of ATP, enabling them to bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[3] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers, is a key target.[3][8]

Caption: Use of the scaffold in drug discovery.

Targeting the PI3K/Akt/mTOR Pathway

Derivatives of this compound can be designed to inhibit key kinases in this pathway, preventing downstream signaling that leads to cell proliferation, growth, and survival. The 6-chloro substituent can enhance binding affinity and improve pharmacokinetic properties.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Other Therapeutic and Industrial Applications

-

Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The 6-chloro substitution is a common feature in many potent antimalarial compounds.[2][9]

-

Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.[1][9]

-

Agrochemicals: The scaffold is used in the formulation of herbicides and fungicides.[1]

-

Fluorescent Dyes: The rigid aromatic system is an excellent base for creating fluorescent dyes used in biological imaging and materials science.[1]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

| Spectroscopy Type | Key Features and Expected Data |

| ¹H NMR | Signals expected for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons. |

| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the scaffold, with shifts influenced by the nitrogen and chlorine substituents. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching vibrations within the aromatic system, C-H stretching and bending, and a C-Cl stretching vibration. The NIST WebBook provides a reference IR spectrum.[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an approximate 1:3 intensity ratio, confirming the presence of a single chlorine atom.[6] |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.[4]

-

H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

Avoid breathing dust; use a dust mask or respirator if necessary.[10]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from oxidizing agents.

References

- Marella, A., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents.

-

Danish, M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

-

Jain, A., et al. (2024). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Jadhav, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Jadhav, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

-

PubChem. 6-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. This compound. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

PubChem. 6-Chloroquinaldine. National Center for Biotechnology Information. Available at: [Link]

- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

-

NIST. This compound. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Doebner–Miller reaction. Available at: [Link]

-

ResearchGate. (2020). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Available at: [Link]

-

Wikipedia. Combes quinoline synthesis. Available at: [Link]

-

ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

Combes Quinoline Synthesis. Merck Index. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). A benign and proficient procedure for preparation of quinoline derivatives. Available at: [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Available at: [Link]

-

Springer. (2021). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Available at: [Link]

-

PubChem. 6-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Taylor & Francis. (2020). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline. Available at: [Link]

-

MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]

-

RSC Publishing. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

Springer. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available at: [Link]

-

ResearchGate. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available at: [Link]

-

NIH National Library of Medicine. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 92-46-6 [amp.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of the Quinoline Scaffold

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1] Molecules incorporating this bicyclic heterocycle have demonstrated efficacy as antimalarial, antibacterial, antiviral, and anti-inflammatory agents.[1][2] Among its many derivatives, this compound (also known as p-chloroquinaldine; CAS No. 92-46-6) stands out as a critical synthetic intermediate.[3][4] Its specific substitution pattern—a chlorine atom at the 6-position and a methyl group at the 2-position—provides two distinct points for further functionalization, making it a valuable building block for the development of complex pharmaceutical agents and functional materials.

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a simple recitation of procedures, we will dissect the underlying mechanisms, rationalize experimental choices, and offer a comparative analysis to guide the synthetic chemist in selecting the most appropriate route for their specific application.

Chapter 1: Classical Approaches to the this compound Core

The foundational methods for quinoline synthesis were established in the late 19th century and remain staples in organic chemistry.[5] These named reactions, while often requiring robust conditions, are powerful tools for constructing the quinoline nucleus from readily available precursors.

The Doebner-von Miller Reaction: An Adaptable Pathway

The Doebner-von Miller reaction is a highly effective method for preparing 2-substituted quinolines. It is mechanistically related to the Skraup synthesis but offers greater versatility by using α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the direct installation of substituents on the pyridine ring.[2]

Core Principle: The synthesis of this compound via the Doebner-von Miller reaction involves the acid-catalyzed reaction of p-chloroaniline with an α,β-unsaturated aldehyde or ketone that can provide the 2-methyl group, most commonly crotonaldehyde. In many protocols, the crotonaldehyde is not added directly but is formed in situ from the self-condensation of acetaldehyde (often from its trimer, paraldehyde), a variation known as the Beyer method.[6][7]

Mechanistic Insights: The reaction proceeds through a cascade of well-established organic transformations, initiated by a nucleophilic conjugate addition (Michael addition) of p-chloroaniline to the α,β-unsaturated carbonyl compound. The resulting amino-carbonyl intermediate then undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aromatic ring to form a six-membered heterocyclic ring. Subsequent dehydration and oxidation yield the final aromatic quinoline product.[6][8] The choice of a strong acid, such as hydrochloric or sulfuric acid, is critical for catalyzing both the cyclization and dehydration steps. An oxidizing agent, which can be an external reagent or even another molecule of the unsaturated carbonyl compound, is required for the final aromatization step.

Logical Workflow: Doebner-von Miller Synthesis

Caption: Workflow of the Doebner-von Miller reaction.

Experimental Protocol: Doebner-von Miller Synthesis of this compound [7]

-

Materials:

-

p-Chloroaniline (1.0 eq)

-

Paraldehyde (a source of acetaldehyde, ~2.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-chloroaniline (1.0 eq) and concentrated hydrochloric acid.

-

Heat the mixture on a water bath.

-

Slowly add paraldehyde (~2.0 eq) to the heated mixture over a period of 30 minutes.

-

Continue heating the reaction mixture for an additional 3-4 hours. The reaction is typically exothermic and should be controlled.

-

After cooling, dilute the reaction mixture with water.

-

Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This will precipitate the crude product and unreacted starting material.

-

Perform a steam distillation to isolate the volatile this compound from non-volatile impurities.

-

The product crystallizes in the distillate. Collect the crystals by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexane.

-

The Combes Quinoline Synthesis: A Diketone Approach

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines and is particularly effective for this target molecule.[9]

Core Principle: This pathway involves the acid-catalyzed condensation of an arylamine (p-chloroaniline) with a β-diketone (acetylacetone, also known as pentane-2,4-dione).[5][10] The reaction is typically driven by a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures.

Mechanistic Insights: The reaction initiates with the formation of an enamine intermediate from the reaction between one of the ketone carbonyls of acetylacetone and p-chloroaniline.[9][11] The strong acid catalyst then protonates the remaining carbonyl group, activating it for the subsequent intramolecular electrophilic aromatic substitution, which is the rate-determining step.[9] This cyclization step is followed by a dehydration cascade, which results in the formation of the aromatic quinoline ring. The use of a symmetrically substituted aniline like p-chloroaniline avoids issues of regioselectivity, reliably placing the chloro substituent at the 6-position.

Logical Workflow: Combes Synthesis

Caption: Workflow of the Combes synthesis.

Experimental Protocol: Combes Synthesis

-

Materials:

-

p-Chloroaniline (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

In a flask protected from moisture, cool concentrated sulfuric acid in an ice bath.

-

Slowly and with stirring, add p-chloroaniline, ensuring the temperature does not rise excessively.

-

Once the aniline salt has formed and the mixture is homogeneous, slowly add acetylacetone (1.1 eq) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., 100-110 °C) for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the mixture is strongly alkaline.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization.

-

The Friedländer Annulation: A Convergent Strategy

The Friedländer synthesis is a highly convergent and often high-yielding method, provided the necessary starting materials are accessible.[12][13]

Core Principle: This reaction constructs the quinoline ring by condensing an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12][14] To synthesize this compound, the required precursors would be 2-amino-5-chlorobenzaldehyde or 2-amino-5-chloroacetophenone and acetone .

Mechanistic Insights: Two primary mechanistic pathways are proposed for the Friedländer synthesis.[12] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation. The alternative pathway begins with the formation of a Schiff base between the aniline and the ketone, followed by an intramolecular aldol-type condensation to close the ring. In both cases, a final dehydration step yields the aromatic quinoline. The key advantage of this method is its unambiguous regiochemical outcome, as the substitution pattern is pre-defined in the aromatic starting material. The primary limitation is often the commercial availability or multi-step synthesis of the required o-aminoaryl carbonyl compound.

Logical Workflow: Friedländer Synthesis

Caption: The two possible pathways of the Friedländer synthesis.

Chapter 2: Modern Catalytic Approaches

While classical methods are robust, modern organic synthesis has trended towards developing more efficient, milder, and environmentally benign protocols.[15] This has led to the emergence of transition-metal-catalyzed reactions for quinoline synthesis.

Core Principle: These advanced methods often utilize catalysts based on palladium, nickel, cobalt, or copper to construct the quinoline core through novel bond-forming strategies like C-H activation, dehydrogenative coupling, or annulation reactions.[16][17][18] For example, a nickel-catalyzed dehydrogenative coupling can synthesize polysubstituted quinolines from α-2-aminoaryl alcohols and ketones.[18]

Expert Insights: The primary advantage of these catalytic systems is their high efficiency and exceptional functional group tolerance, allowing for the synthesis of complex quinoline derivatives under significantly milder conditions than the classical named reactions. While a specific protocol for this compound using these methods requires adaptation from general procedures, they represent the state-of-the-art in heterocyclic synthesis and offer powerful alternatives for complex target molecules.

Chapter 3: Comparative Analysis of Synthetic Pathways

The choice of a synthetic route is a critical decision based on scale, cost of starting materials, desired purity, and equipment availability. The following table provides a comparative summary of the discussed classical pathways.

| Parameter | Doebner-von Miller Reaction | Combes Synthesis | Friedländer Annulation |

| Starting Materials | p-Chloroaniline, α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) | p-Chloroaniline, β-Diketone (Acetylacetone) | o-Amino-5-chloroaryl Ketone/Aldehyde, Ketone (Acetone) |

| Key Reagents | Strong Acid (HCl, H₂SO₄), Oxidizing Agent | Strong Acid (H₂SO₄, PPA) | Acid or Base Catalyst (e.g., p-TsOH, KOH) |

| Reaction Conditions | Harsh, often exothermic | Harsh, high temperature | Generally milder than Doebner-von Miller or Combes |

| Advantages | Readily available starting materials; versatile for various substitutions. | Good yields; straightforward procedure. | Unambiguous regiochemistry; often high-yielding. |

| Disadvantages | Can be violent/exothermic; mechanism can lead to byproducts. | Requires strong acid and high temperatures. | Availability and cost of the substituted o-aminoaryl carbonyl precursor. |

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methodologies. The Doebner-von Miller and Combes syntheses represent powerful, classical approaches that utilize inexpensive and readily available starting materials, though they often necessitate harsh reaction conditions. For applications where absolute regiochemical control is paramount and the precursors are accessible, the Friedländer Annulation offers a more elegant and often higher-yielding alternative. The continuous evolution of modern catalytic methods further expands the synthetic chemist's toolkit, promising milder conditions and greater efficiency in the future. The ultimate selection of a synthetic pathway will depend on a careful evaluation of the specific project goals, balancing the trade-offs between starting material accessibility, reaction robustness, and overall efficiency.

References

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.

- Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.

- Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed.

- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- This compound synthesis. (n.d.). ChemicalBook.

- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. (2025). Benchchem.

- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science.

- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC - NIH.

- Combes quinoline synthesis. (n.d.). Wikipedia.

- Synthesis of derivatives of quinoline. (n.d.). SciSpace.

- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.

- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

- Doebner–Miller reaction. (n.d.). Wikipedia.

- Friedländer synthesis. (n.d.). Wikipedia.

- Skraup reaction. (n.d.). Wikipedia.

- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.

- Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube.

- Doebner-Miller Reaction. (n.d.). SynArchive.

- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube.

- This compound 97 92-46-6. (n.d.). Sigma-Aldrich.

- This compound | CAS 92-46-6. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. This compound 97 92-46-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. iipseries.org [iipseries.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Quinoline synthesis [organic-chemistry.org]

- 18. eurekaselect.com [eurekaselect.com]

Spectroscopic data (NMR, IR, Mass Spec) for 6-Chloro-2-methylquinoline.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Analysis of 6-Chloro-2-methylquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 6-chloroquinaldine, is a substituted quinoline derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, making the unambiguous structural characterization of their derivatives a critical step in research and development.[1][2] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Synthesizing data from established spectral databases and the scientific literature, this document offers field-proven insights into spectral interpretation, experimental best practices, and the causality behind methodological choices, ensuring a robust and validated understanding of the molecule's identity and purity.

Molecular Structure and Physicochemical Properties

Understanding the fundamental structure is the first step in any spectroscopic analysis. This compound possesses a quinoline bicyclic system with a methyl group at the C2 position and a chlorine atom at the C6 position.

Key Properties:

-

Molecular Formula: C₁₀H₈ClN[3]

-

Molecular Weight: 177.63 g/mol [3]

-

Appearance: Solid

-

Melting Point: 94-98 °C

For clarity in the subsequent spectroscopic discussions, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of this compound is conducted in a deuterated solvent, typically deuterochloroform (CDCl₃), which offers excellent solubility and minimal spectral interference.[4]

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic region of the quinoline ring is particularly informative. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons (e.g., H8), while the substituents (-CH₃ and -Cl) further modulate the chemical shifts of the protons on their respective rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.25 - 7.35 | Doublet (d) | J(H3,H4) ≈ 8.4 |

| H4 | ~7.90 - 8.00 | Doublet (d) | J(H4,H3) ≈ 8.4 |

| H5 | ~7.60 - 7.70 | Doublet (d) | J(H5,H7) ≈ 2.3 |

| H7 | ~7.45 - 7.55 | Doublet of Doublets (dd) | J(H7,H8) ≈ 8.8, J(H7,H5) ≈ 2.3 |

| H8 | ~7.95 - 8.05 | Doublet (d) | J(H8,H7) ≈ 8.8 |

| -CH₃ (at C2) | ~2.65 - 2.75 | Singlet (s) | - |

Note: These are predicted values based on spectral data of analogous compounds such as 6-methylquinoline and 6-chloroquinoline.[5][6] Actual experimental values may vary slightly.

Causality and Interpretation:

-

-CH₃ Singlet: The methyl protons at C2 appear as a sharp singlet around 2.7 ppm, as there are no adjacent protons to couple with. Its downfield shift is characteristic of a methyl group attached to an aromatic ring.

-

H3/H4 Coupling: Protons H3 and H4 on the pyridine ring form a simple AX spin system, appearing as two distinct doublets with a typical ortho-coupling constant of ~8.4 Hz.

-

H5, H7, H8 System: Protons on the benzene ring exhibit a more complex pattern. H8 is ortho to the nitrogen, making it the most deshielded proton on this ring. H5 appears as a doublet due to meta-coupling with H7. H7 is split into a doublet of doublets by its ortho neighbor H8 and its meta neighbor H5.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 - 160 |

| C3 | ~121 - 123 |

| C4 | ~135 - 137 |

| C4a | ~146 - 148 |

| C5 | ~126 - 128 |

| C6 | ~130 - 132 |

| C7 | ~129 - 131 |

| C8 | ~127 - 129 |

| C8a | ~128 - 130 |

| -CH₃ | ~24 - 26 |

Note: Predicted values are based on substituent effects and data from related compounds like 6-methylquinoline and 6-chloroquinoline.[7][8] The signals for C4a, C6, C8, and C8a can be close and may require advanced NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment.

Causality and Interpretation:

-

Substituent Effects: The C2 carbon, bonded to both nitrogen and the methyl group, is significantly downfield. The C6 carbon, directly attached to the electronegative chlorine atom, also experiences a downfield shift (ipso-effect).

-

Quaternary Carbons: The quaternary carbons (C4a, C6, C8a) typically show lower intensity peaks compared to the protonated carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. A 90° pulse angle and a relaxation delay of 1-2 seconds are standard.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[9]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Identify and label any residual solvent or impurity peaks by consulting established tables.[10][11]

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the aromatic system and the methyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 2900 - 3000 | Methyl C-H Stretch | Medium |

| 1600 - 1620 | C=C Aromatic Ring Stretch | Strong |

| 1480 - 1520 | C=N Aromatic Ring Stretch | Strong |

| ~830 | C-H Out-of-plane Bend (Aromatic) | Strong |

| 1050 - 1150 | C-Cl Stretch | Medium |

Data sourced from the NIST Gas-Phase Infrared Database.[12] Peak positions may shift slightly in solid-state (KBr or ATR) measurements.

Causality and Interpretation:

-

C-H Stretches: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. The peaks for the aromatic C-H bonds are typically found at slightly higher wavenumbers than those for the aliphatic methyl C-H bonds.

-

Aromatic "Fingerprint": The strong absorptions between 1480-1620 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system. This region is highly characteristic and serves as a key identifier.

-

C-H Bending: The strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending ("wagging") of adjacent hydrogens on the substituted benzene ring, consistent with the 1,2,4-trisubstitution pattern.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 1050-1150 cm⁻¹ region.

Experimental Protocol: FTIR Sample Preparation

The choice of sampling technique depends on the physical state of the sample and the desired information. For a solid like this compound, two methods are prevalent.

Method A: Potassium Bromide (KBr) Pellet [13][14] This transmission method provides a high-quality spectrum of the pure solid.

-

Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR) [14][15] ATR is a rapid and non-destructive technique requiring minimal sample preparation.

-

Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean. With the pressure arm disengaged, collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Lower the pressure arm to ensure firm contact between the sample and the crystal. Collect the sample spectrum. After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[16][17]

Analysis of the EI Mass Spectrum

In EI-MS, high-energy electrons bombard the molecule, causing ionization to form a radical cation (the molecular ion, M⁺•) and inducing fragmentation.[18][19]

Table 4: Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion/Fragment | Key Feature |

| 179 | [M+2]⁺• of C₁₀H₈³⁷ClN | Isotope peak, ~1/3 intensity of m/z 177 |

| 177 | [M]⁺• of C₁₀H₈³⁵ClN | Molecular Ion |

| 142 | [M - Cl]⁺ | Loss of a chlorine radical |

| 115 | [M - Cl - HCN]⁺ or [C₉H₆]⁺ | Subsequent loss of hydrogen cyanide |

Data interpreted from a GC-MS spectrum of this compound.[20]

Causality and Interpretation:

-

Molecular Ion Cluster: The most critical feature is the molecular ion cluster at m/z 177 and 179. The presence of one chlorine atom results in a characteristic M⁺• to [M+2]⁺• intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive confirmation of the presence of chlorine.

-

Primary Fragmentation: A common fragmentation pathway for halogenated aromatics is the loss of the halogen radical. The peak at m/z 142 corresponds to the loss of a Cl• radical from the molecular ion, resulting in the 2-methylquinoline cation.

-

Further Fragmentation: The fragment at m/z 115 likely arises from the further loss of a neutral hydrogen cyanide (HCN) molecule from the m/z 142 ion, a characteristic fragmentation pattern for quinoline and other nitrogen-containing aromatic systems.

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of 250-280 °C. Inject 1 µL of the sample solution in split or splitless mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

-

-

MS Method:

-

Ion Source: Use Electron Impact (EI) ionization at the standard 70 eV.[17]

-

Source Temperature: Set to 230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Conclusion

The structural identity of this compound is unequivocally confirmed by the collective evidence from NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the substitution pattern. IR spectroscopy provides a characteristic fingerprint, confirming the presence of the quinoline core and its substituents. Finally, Mass Spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine) through isotopic analysis, while its fragmentation pattern offers corroborating structural evidence. The protocols and interpretive logic detailed in this guide provide a robust framework for the confident characterization of this and related compounds in a research, development, or quality control setting.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

LCGC International. (2021). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

Ibrahim, M. A., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 4345-4360. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemical Instrumentation Facility, University of New Orleans. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

-

Knapik, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. Retrieved from [Link]

-

Knapik, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135965, 6-Chloroquinaldine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

-

NIST. (n.d.). This compound in NIST WebBook. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-methyl- in NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-2-methylquinoxaline - MS (GC) Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylquinoline - ATR-IR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylquinoline - 13C NMR Chemical Shifts. Retrieved from [Link]

-

Ghammamy, S., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Journals. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances: Spectral analysis of quinaldines. Retrieved from [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-Methylquinoline(91-62-3) IR Spectrum [m.chemicalbook.com]

- 6. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 7. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound [webbook.nist.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. rsc.org [rsc.org]

The Multifaceted Therapeutic Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery

Preamble: The Enduring Relevance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its rigid structure and the presence of a nitrogen atom confer upon it the ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] From the historic antimalarial quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently proven to be a fertile ground for drug discovery.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these activities, provides detailed experimental protocols for their evaluation, and offers insights into the rational design of novel quinoline-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines, including those of the breast, colon, lung, and kidney.[5] Their mechanisms of action are multifaceted, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[6]

Inhibition of Tyrosine Kinases and Downstream Signaling

A significant number of quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, particularly tyrosine kinases that are often dysregulated in cancer.[7] One of the most critical pathways implicated in cancer cell growth and survival is the PI3K/Akt/mTOR pathway.[2][8] Several quinoline derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors or targeting individual components.[9][10]

The inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives disrupts downstream signaling cascades that are crucial for cell cycle progression, protein synthesis, and the suppression of apoptosis.[2] This ultimately leads to cell cycle arrest and the induction of programmed cell death in cancer cells.

Signaling Pathway: Quinoline Derivatives as PI3K/Akt/mTOR Inhibitors

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond pathway inhibition, many quinoline derivatives directly induce apoptosis in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[11] Furthermore, these compounds can arrest the cell cycle at different phases, such as G2/M, preventing cancer cells from completing cell division.

Experimental Workflow: Evaluation of Anticancer Activity

A crucial aspect of developing novel anticancer agents is the robust in vitro evaluation of their cytotoxic and cytostatic effects. The following protocols outline standard methodologies for assessing the anticancer potential of quinoline derivatives.

1.3.1. Synthesis of a Representative Quinoline Derivative: 2-Chloro-3-formyl quinoline

2-Chloro-3-formyl quinolines are versatile intermediates for the synthesis of a wide range of biologically active quinoline derivatives.[5] The Vilsmeier-Haack reaction provides a facile method for their synthesis from readily available acetanilides.[12]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl quinoline

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5°C with constant stirring.

-

Reaction Setup: Dissolve the desired N-arylacetamide in dry DMF.

-

Reaction Execution: Slowly add the prepared Vilsmeier reagent to the N-arylacetamide solution at 0-5°C. After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into crushed ice. The precipitated product is then filtered, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]

1.3.2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][14]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow: In Vitro Anticancer Activity Assessment

Caption: Experimental workflow for the synthesis and in vitro anticancer evaluation of quinoline derivatives.

1.3.3. Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the quinoline derivative at its IC₅₀ concentration for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[16]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[17]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

II. Antimicrobial Activity: Combating Infectious Diseases

Quinoline derivatives have a long and successful history as antimicrobial agents, with fluoroquinolones being a prominent class of synthetic antibiotics.[12][17] Their activity extends to a broad spectrum of bacteria and fungi.[15][18]

Mechanism of Action

The primary mechanism of action of many antibacterial quinoline derivatives, particularly fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[18] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives disrupt bacterial DNA synthesis, leading to cell death.

Experimental Workflow: Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] The broth microdilution method is a standard technique for determining the MIC.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[1] Quinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[6][22]

Mechanism of Action: COX Inhibition

A key mechanism of anti-inflammatory action for some quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][23] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[24][25] By inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.

Logical Relationship: Quinoline Derivatives as COX Inhibitors

Caption: Selective inhibition of COX-2 by quinoline derivatives.

IV. Antiviral Activity: A Promising Frontier

Recent research has highlighted the potential of quinoline derivatives as antiviral agents against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[3][16] The mechanisms of antiviral action are diverse and can involve the inhibition of viral entry, replication, or release.[21] For instance, some quinoline derivatives have been shown to impair the production of viral envelope glycoproteins, which are essential for viral assembly and infectivity.[16]

V. Conclusion and Future Perspectives

The quinoline scaffold continues to be a privileged structure in drug discovery, yielding compounds with a remarkable diversity of biological activities. The anticancer, antimicrobial, and anti-inflammatory properties of quinoline derivatives are well-established, with several compounds in clinical use or advanced stages of development. The exploration of their antiviral potential represents an exciting and rapidly evolving area of research.

Future efforts in this field should focus on the rational design of novel quinoline derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of next-generation therapeutics. The integration of computational modeling, high-throughput screening, and detailed mechanistic studies will undoubtedly accelerate the translation of promising quinoline-based compounds from the laboratory to the clinic, addressing unmet medical needs across a spectrum of diseases.

References

- Ali, M. M., et al. (n.d.). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.

- Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.

- PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.

- PubMed. (n.d.). Biological activities of quinoline derivatives.

- SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.

- PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.

- National Institutes of Health. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2.

- ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.

- Ingenta Connect. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Preprints.org. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications.

- RSC Advances. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents.

- RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.

- Research Publish Journals. (n.d.). THE CHEMISTRY OF QUINOLINYL CHALCONES.

- ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- ResearchGate. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- PubMed. (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells.

- PubMed. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds.

- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- PubMed. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.

- MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors.

- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.

- ACS Publications. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core.

- PubMed. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents.

- ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues....

- National Institutes of Health. (n.d.). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity.

- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.

- YouTube. (2021). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- PubMed. (2021). Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents.

- National Institutes of Health. (n.d.). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core.

- ResearchGate. (n.d.). Synthesis of chalcol-based quinoline derivatives.

- YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).